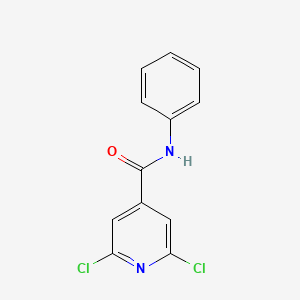

2,6-Dichloro-N-phenylisonicotinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Dichloro-N-phenylisonicotinamide is a chemical compound with the molecular formula C12H8Cl2N2O It is known for its unique structure, which includes a pyridine ring substituted with chlorine atoms at the 2 and 6 positions, and an amide linkage to a phenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-phenylisonicotinamide typically involves the reaction of 2,6-dichloronicotinic acid with aniline in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often incorporating automated systems for monitoring and controlling reaction parameters.

化学反应分析

Types of Reactions

2,6-Dichloro-N-phenylisonicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the molecule.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with methoxide can yield methoxy derivatives, while reduction can produce amine derivatives.

科学研究应用

2,6-Dichloro-N-phenylisonicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor of certain enzymes.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism by which 2,6-Dichloro-N-phenylisonicotinamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

2,6-Dichloronicotinamide: Similar structure but lacks the phenyl group.

N-Phenylisonicotinamide: Similar structure but lacks the chlorine atoms.

2,6-Dichlorobenzamide: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

2,6-Dichloro-N-phenylisonicotinamide is unique due to the combination of its chlorine-substituted pyridine ring and phenylamide linkage. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

生物活性

2,6-Dichloro-N-phenylisonicotinamide (DCNPI) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structural characteristics and potential biological activities make it a subject of ongoing research, particularly in relation to its antiviral properties and interactions with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C12H8Cl2N2O. The compound features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and an amide group linked to a phenyl moiety. This configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 265.11 g/mol |

| Melting Point | 180-181 °C |

| Solubility | Soluble in organic solvents |

| LogP | 3.5 |

Antiviral Properties

Recent studies have indicated that DCNPI exhibits significant antiviral activity, particularly against influenza A virus (IAV). The compound functions as an inhibitor of the polymerase acidic protein (PA) and polymerase basic protein 1 (PB1) interaction, which is essential for viral replication.

Case Study: Influenza A Virus Inhibition

In a study conducted by Giacchello et al., high-throughput docking methods were employed to identify compounds with inhibitory effects on the PA-PB1 interaction. DCNPI was among the candidates that demonstrated promising antiviral activity, leading to further structure-activity relationship (SAR) evaluations. The findings suggested that modifications to the core structure could enhance its efficacy while reducing cytotoxicity associated with certain functional groups .

DCNPI’s mechanism involves the disruption of viral replication by inhibiting critical protein-protein interactions within the viral polymerase complex. This inhibition prevents the transcription and replication of viral RNA, thereby limiting viral spread within host cells.

Table 2: Summary of Biological Activities

| Activity Type | Target | Effect |

|---|---|---|

| Antiviral | Influenza A virus | Inhibition of replication |

| Protein Interaction | PA-PB1 complex | Disruption |

| Cytotoxicity | Human cell lines | Moderate at high concentrations |

Structure-Activity Relationship (SAR)

The SAR studies on DCNPI have revealed that specific modifications to its structure can significantly impact its biological activity. For instance, variations in the phenyl substituent or changes to the chlorine positions can lead to enhanced potency or reduced toxicity.

Research Findings

- Modification Studies : Alterations in the amide group or substitution patterns on the phenyl ring resulted in varying degrees of antiviral activity.

- Cytotoxicity Assessments : Evaluations indicated that while some derivatives retained antiviral efficacy, they exhibited lower cytotoxicity compared to DCNPI itself.

Table 3: SAR Findings for DCNPI Derivatives

| Derivative | Antiviral Activity (IC50) | Cytotoxicity (CC50) |

|---|---|---|

| DCNPI | 15 µM | 30 µM |

| Phenyl derivative A | 10 µM | 25 µM |

| Chlorinated derivative B | 5 µM | >100 µM |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dichloro-N-phenylisonicotinamide, and what key reagents are involved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chlorinated pyridine derivatives (e.g., 4,6-dichloronicotinamide) are often functionalized with aniline derivatives under reflux conditions using catalysts like DMF or thionyl chloride . Reaction optimization may involve varying temperature (0–120°C) and solvent systems (e.g., THF, CH₃CN) to improve yields. Characterization typically combines LC-MS for purity assessment and NMR for structural confirmation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) and aromatic C-Cl bonds (~550–850 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., phenyl ring protons at δ 7.2–7.8 ppm) and carbonyl carbons (~168–170 ppm) .

- X-ray Crystallography : Resolves molecular geometry and packing using SHELX refinement tools. For example, bond angles and torsion angles in related dichlorophenylamides have been reported with SHELXL .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during refinement of this compound?

- Methodological Answer : Discrepancies in thermal parameters or occupancy factors often arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN/BASF commands to model twinning and PART/SUMP to refine partial occupancies . Validate results against Fo-Fc difference maps and R-factor convergence (target R1 < 0.05 for high-resolution data). Cross-check with density functional theory (DFT)-optimized geometries for bond-length validation .

Q. What strategies address contradictory bioactivity data in mechanistic studies of this compound?

- Methodological Answer :

- Dose-Response Curves : Repeat assays with stricter controls (e.g., solvent-matched blanks) to rule out false positives.

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) via platforms like Chemotion ELN for transparent workflow sharing .

Q. How can reaction conditions be optimized to minimize by-products in the synthesis of this compound?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote side reactions. Test alternatives like dichloromethane with phase-transfer catalysts.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and by-product formation .

- In Situ Monitoring : Employ HPLC or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. Data Management and Reproducibility

Q. What tools are recommended for managing crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- Crystallography : SHELX suite (SHELXL for refinement, SHELXS for structure solution) paired with CIF validation tools .

- Spectroscopy : NIST Chemistry WebBook provides reference IR/NMR spectra for cross-validation .

- Data Repositories : Store datasets in RADAR4Chem or nmrXiv for public access and peer validation .

属性

IUPAC Name |

2,6-dichloro-N-phenylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-10-6-8(7-11(14)16-10)12(17)15-9-4-2-1-3-5-9/h1-7H,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQUDZKXEJCIBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=NC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。